molecular formula C29H32O15 B025736 Camellianin A CAS No. 109232-77-1

Camellianin A

Cat. No. B025736
CAS RN: 109232-77-1
M. Wt: 620.6 g/mol
InChI Key: RHJULGLSOARXMO-YXRGHUGASA-N
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Description

Synthesis Analysis

The synthesis of Camellianin A and its derivatives, such as Camellianin B, has been a subject of scientific inquiry. A notable study utilized the Au(i)-catalyzed ortho-alkynylbenzoate glycosylation method to achieve the first total synthesis of the proposed structure of Camellianin B. This synthesis, which involved both linear and convergent approaches, was pivotal in correcting the misassigned structures of Camellianins A and B (Yang Hu et al., 2016).

Molecular Structure Analysis

This compound's molecular structure is complex, featuring a flavonoid core with various glycosidic attachments. The precise arrangement of these molecular groups contributes to its biochemical properties and interactions. While specific studies on the molecular structure analysis of this compound were not highlighted, the synthesis studies indirectly shed light on its structural intricacies.

Chemical Reactions and Properties

The chemical reactions and properties of this compound, particularly its synthesis and transformation into Camellianin B, demonstrate its reactive nature under certain conditions. The process of converting this compound to its derivatives and the involvement of specific catalysts and conditions in these reactions reveal its chemical versatility.

Physical Properties Analysis

The solubility of this compound in various solvents like methanol, acetonitrile, acetone, and water has been measured, showing an increase with temperature. This solubility data is crucial for understanding the compound's behavior in different environments and for applications in extraction and purification processes (Wensong Zuo & Juan Xu, 2010).

Chemical Properties Analysis

This compound's chemical properties, such as its antioxidant activity, have been evaluated through various tests. It has shown significant ability to inhibit lipid peroxidation and scavenge radicals, highlighting its potential as a natural antioxidant. This activity is based on its structural composition, particularly the flavonoid core and glycosidic components, which contribute to its effectiveness in these roles (Erdong Yuan, Benguo Liu, & Zheng-xiang Ning, 2008).

Scientific Research Applications

Antioxidant Activity Camellianin A, extracted from Adinandra nitida leaves, has demonstrated significant antioxidant activity. It inhibits lipid peroxidation and scavenges free radicals like 1,1-diphenyl-2-picrylhydrazyl and hydroxyl radicals in a dose-dependent manner (Yuan, Liu, & Ning, 2008). Additionally, a study showed that this compound exhibits antioxidant activity in a lard system, suggesting its potential as a natural antioxidant in food and pharmaceutical industries (Xuan Jing-yi, 2008).

Pharmacokinetics and Tissue Distribution A pharmacokinetics and tissue distribution study in rats revealed that this compound is rapidly eliminated and has a low oral bioavailability. Interestingly, its major metabolite, camellianin B, exhibited a wide tissue distribution, including brain penetration (Zheng et al., 2015).

Effects on Human Epidermal Carcinoma Cancer Cells this compound and B were studied for their effects on human epidermal carcinoma cancer cells. These flavones significantly inhibited the growth of these cancer cells in a concentration-dependent manner, with this compound showing a notably lower IC50 value compared to camellianin B and apigenin (Yuan et al., 2009).

Anti-Proliferative and Apoptotic Induction in Cancer Cells Another study highlighted the anti-proliferative effect of this compound on human hepatocellular liver carcinoma Hep G2 and human breast adenocarcinoma MCF-7 cell lines. It was found to induce apoptosis in these cells, suggesting its potential as a therapeutic agent for cancer treatment (Gao et al., 2010).

Angiotensin-Converting Enzyme (ACE) Inhibitory Activities The ACE-inhibitory activities of this compound and B have been studied, demonstrating their higher inhibitory activity compared to their ethanol extract. This suggests their potential role in managing conditions like hypertension (Liu et al., 2010).

Mechanism of Action

Target of Action

Camellianin A, a flavonoid found in Adinandra nitida leaves, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. In addition, this compound has shown to have an anti-proliferative effect on human hepatocellular liver carcinoma (Hep G2) and human breast adenocarcinoma (MCF-7) cell lines .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the oxidative stress signaling pathway protein levels of nuclear factor E2-related factor 2 (Nrf2)/heme-oxygenase-1 (HO-1), the expression of inflammatory cytokines, the phosphorylated nuclear factor-kappaB p65 (p-NF-κB)/nuclear factor-kappaB p65 (NF-κB) ratio, the phospho-p44/42 mitogen-activated protein kinase (p-MAPK), and the apoptosis-related protein levels of BCL2-associated X (Bax)/B cell leukemia/lymphoma 2 (Bcl2) in the liver .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is rapidly eliminated with a half-life of 92.6 ± 41.4 hours and a clearance rate of 3.19 ± 0.471 L/min/kg . It has a low oral bioavailability of 299% .

Result of Action

The action of this compound results in a significant increase in the G0/G1 cell population, indicating cell cycle arrest . It also induces apoptosis in Hep G2 and MCF-7 cancer cells . In vivo, this compound reduces hepatocyte apoptosis, as well as hepatic TNF-α, IL-6, IL-1β, and malondialdehyde (MDA) levels, in a mouse model of carbon tetrachloride-induced liver injury .

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for Camellianin A, harmful/toxic vapors may be released during a fire . It is recommended to wear an autonomous breathing apparatus and suitable protection clothing against chemical agents when handling this compound .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3/t11-,20+,22-,23+,24+,25+,26+,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJULGLSOARXMO-YXRGHUGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148851
Record name Camellianin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109232-77-1
Record name Camellianin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109232-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camellianin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camellianin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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